![molecular formula C9H15Cl2N3O2 B13583875 7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The fusion of an imidazole ring with a pyridine ring forms the core structure of this compound, which is further modified with an aminomethyl group and a carboxylic acid moiety, making it a versatile scaffold for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with various carbonyl compounds. One common method is the CuI-catalyzed aerobic oxidative synthesis, which uses 2-aminopyridines and acetophenones under mild conditions . Another approach involves the use of flavin and iodine as catalysts for the aerobic oxidative C-N bond-forming process . Additionally, microwave irradiation can be employed for a rapid, one-pot synthesis of imidazo[1,2-a]pyridines .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often utilizes scalable and efficient synthetic routes. For example, the combination of 2-aminopyridine with phenylacetophenones or phenylacetones in the presence of CBrCl3 provides high yields of the desired product . These methods are optimized for large-scale production, ensuring high purity and yield.
化学反応の分析
Types of Reactions: 7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
科学的研究の応用
7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . In cancer research, it may act by inhibiting protein kinases or other signaling molecules critical for tumor growth and proliferation .
類似化合物との比較
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the fusion of an imidazole ring with a pyrimidine ring.
Imidazo[1,2-a]quinolines: Another class of compounds with a fused imidazole and quinoline ring system.
Uniqueness: 7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and carboxylic acid moieties allow for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
特性
分子式 |
C9H15Cl2N3O2 |
|---|---|
分子量 |
268.14 g/mol |
IUPAC名 |
7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-4-6-1-2-12-7(9(13)14)5-11-8(12)3-6;;/h5-6H,1-4,10H2,(H,13,14);2*1H |
InChIキー |
JRWNOVGEZKYWPT-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=NC=C2C(=O)O)CC1CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


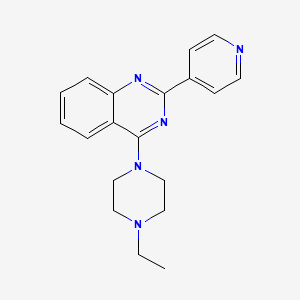
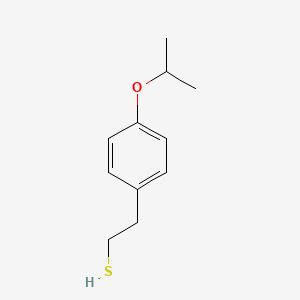
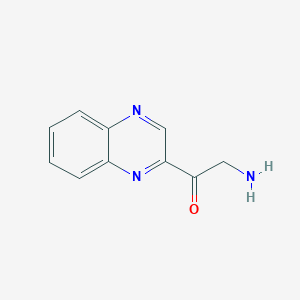
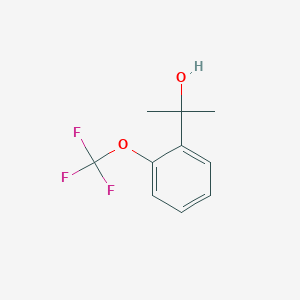
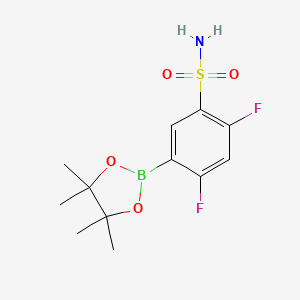
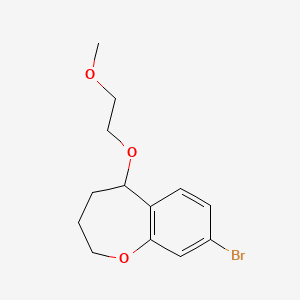

![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
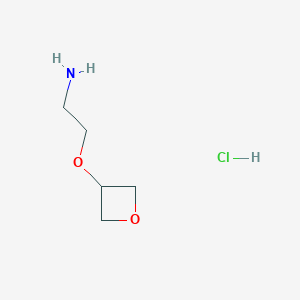
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
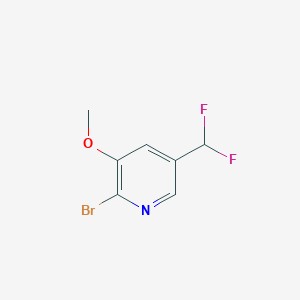
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)

